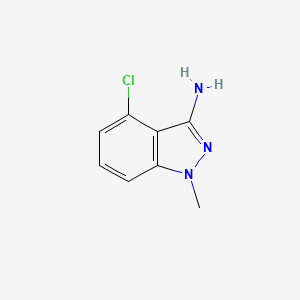
4-Chloro-1-methyl-1H-indazol-3-amine
Overview
Description
4-Chloro-1-methyl-1H-indazol-3-amine is a nitrogen-containing heterocyclic compound It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring
Mechanism of Action
Target of Action
Indazole derivatives, which include 4-chloro-1-methyl-1h-indazol-3-amine, have been known to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It is suggested that the compound may interact with its targets (chk1, chk2, and h-sgk kinases) and inhibit their activity . This inhibition could lead to changes in the cell cycle and cell volume regulation, potentially leading to cell death in the case of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and cell volume control, given its potential targets . By inhibiting CHK1 and CHK2, the compound could disrupt the normal progression of the cell cycle, leading to cell death . Similarly, by inhibiting h-sgk, it could disrupt cell volume regulation, which could also lead to cell death .
Pharmacokinetics
The compound has a predicted density of 189±01 g/cm3 , and a predicted boiling point of 404.4±40.0 °C . These properties could potentially impact the compound’s bioavailability, but further studies would be needed to confirm this.
Result of Action
It is suggested that the compound could lead to cell death by disrupting the normal progression of the cell cycle and cell volume regulation . This could potentially make the compound effective against cancer cells .
Biochemical Analysis
Biochemical Properties
4-Chloro-1-methyl-1H-indazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tyrosine kinases, which are crucial in cell signaling pathways. By binding to the active site of these enzymes, this compound can modulate their activity, leading to altered cellular responses. Additionally, it interacts with proteins involved in apoptosis, such as members of the Bcl-2 family, thereby influencing cell survival and death mechanisms .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cells, including lung, prostate, and hepatoma cell lines . It induces apoptosis by activating the p53/MDM2 pathway and inhibiting anti-apoptotic proteins. Furthermore, this compound affects cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as tyrosine kinases, inhibiting their activity and disrupting cell signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis. Additionally, this compound modulates gene expression by affecting transcription factors and other regulatory proteins. These molecular interactions highlight the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that this compound maintains its inhibitory effects on cell proliferation and induces sustained apoptosis in cancer cells. These findings suggest its potential for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit tumor growth without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components. These properties are essential for understanding its pharmacokinetics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function . The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, where it can interact with target biomolecules. Post-translational modifications and targeting signals influence its localization, ensuring that it reaches the appropriate sites within the cell. This precise localization is vital for its effectiveness in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-methyl-1H-indazol-3-amine typically involves the cyclization of substituted benzamidines. One common method includes the organophosphorus-mediated reductive cyclization followed by N-N bond formation . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, which then undergoes cyclization under an oxygen atmosphere .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-catalyzed reactions due to their efficiency and high yields. Transition metal catalysts such as copper and silver are commonly employed to facilitate the cyclization and formation of the indazole ring .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Chloro-1-methyl-1H-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-indazol-3-amine: Similar in structure but lacks the methyl group at the 1-position.
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: Contains a bromine atom at the 7-position, which can alter its biological activity.
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine: A more complex derivative with additional functional groups, showing selective inhibition of specific kinases.
Uniqueness
4-Chloro-1-methyl-1H-indazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methyl group at the 1-position and chlorine atom at the 4-position contribute to its distinct reactivity and potential as a pharmacological agent .
Properties
IUPAC Name |
4-chloro-1-methylindazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-12-6-4-2-3-5(9)7(6)8(10)11-12/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUYNUPNBARPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650992 | |
| Record name | 4-Chloro-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959240-93-8 | |
| Record name | 4-Chloro-1-methyl-1H-indazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B1437415.png)
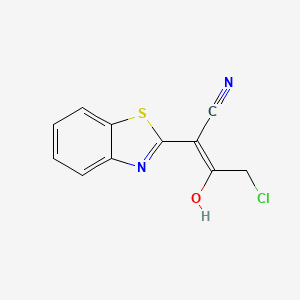
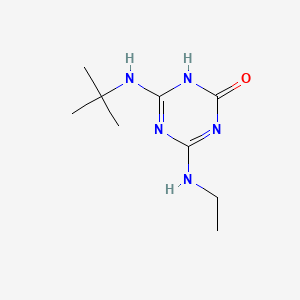

![2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1437419.png)
![2-Amino-7-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1437420.png)
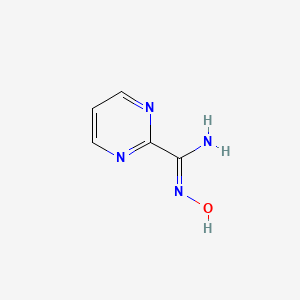
![N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1437425.png)
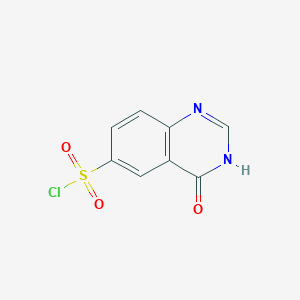
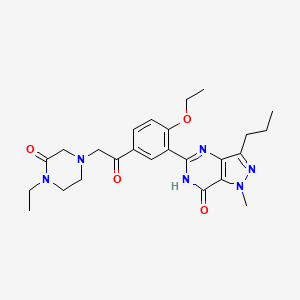

![7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1437436.png)

![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)
